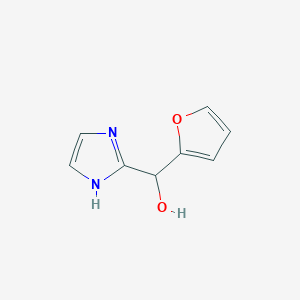

furan-2-yl(1H-imidazol-2-yl)methanol

Overview

Description

“Furan-2-yl(1H-imidazol-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O2. It is related to the class of compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “this compound”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10) .Chemical Reactions Analysis

The alcohols derived from “this compound” can be converted into carbonyl compounds via the corresponding quaternary salts .Physical and Chemical Properties Analysis

The physical form of “this compound” is solid, and it has a molecular weight of 162.15 .Scientific Research Applications

Synthesis and Chemical Properties

A study by Os'kina and Tikhonov (2017) explored the synthesis of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles through the reaction of 2-(hydroxyamino)-1-R-propan-1-one oximes with furfural in methanol, indicating the versatility of furan-2-yl(1H-imidazol-2-yl)methanol derivatives in synthetic organic chemistry (Os'kina & Tikhonov, 2017). This process showcases the compound's role in facilitating the synthesis of heterocyclic compounds which are of significant interest due to their biological activities and applications in material science.

Biomimetic Applications

Gaynor, McIntyre, and Creutz (2023) demonstrated the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a five-step process, underlining its potential as a precursor for the synthesis of biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023). This research highlights the applications of furan and imidazole-containing compounds in mimicking biological molecules for therapeutic and diagnostic purposes.

Catalysis and Reaction Mechanisms

Research on the reaction of furil with ammonium acetate uncovered the synthesis of compounds with furan and imidazole rings, offering insights into new catalytic mechanisms and synthetic pathways that could be leveraged for the development of novel organic compounds with specific functions (Wang et al., 2011).

Material Science and Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) studied amino acid compounds containing furan-2-yl and imidazol-2-yl motifs as eco-friendly corrosion inhibitors for steel, demonstrating the compound's utility in material science and engineering (Yadav, Sarkar, & Purkait, 2015). This research points towards the environmental applications of these compounds in protecting industrial materials from corrosion.

Coordination Chemistry

A study by Wang and Sun (2021) synthesized coordination polymers using a furan-2,5-dicarboxylic acid derivative, showcasing the role of this compound derivatives in the development of new materials with potential applications in catalysis, sensor technology, and the construction of molecular architectures (Wang & Sun, 2021).

Mechanism of Action

Target of Action

Furan-2-yl(1H-imidazol-2-yl)methanol, also known as 5-hydroxymethylfuran-2-carbaldehyde, is a compound that has been studied for its potential biological activity It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are of interest both as the starting compounds in the synthesis of imidazole derivatives and as potentially biologically active compounds .

Mode of Action

The mode of action of this compound involves its reaction with aliphatic 1,2-hydroxyamine oximes in methanol to form 4,5-dialkyl-substituted 2-(5-hydroxymethylfuran-5-yl)-1H-imidazol-1-ols . When refluxed in methanol in the presence of sodium methylate, it undergoes cyclization to form 4,5-dialkyl-2-(5-hydroxymethylfuran-2-yl)-1H-imidazol-1-oles .

Biochemical Pathways

The cyclization of α-furylnitrones in an alkaline medium results in the formation of 5-aryl(hetaryl)-2-(furan-2-yl)-1h-imidazol-1-oles .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability .

Result of Action

It’s known that imidazole derivatives have diverse biological activities . For instance, one of the compounds, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, demonstrated anticancer activity .

Action Environment

The compound’s reactivity in methanol suggests that the solvent environment can play a crucial role in its action .

Properties

IUPAC Name |

furan-2-yl(1H-imidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGPEZDBEOTHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)

![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)

![3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1448270.png)

![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)

![3-allylnaphtho[2,1-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448277.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)

![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)